molecular formula C13H28N2O B14434859 n,n-Dihexylurea CAS No. 77464-08-5

n,n-Dihexylurea

Cat. No.: B14434859
CAS No.: 77464-08-5
M. Wt: 228.37 g/mol
InChI Key: IMPHZBHLSYGMSM-UHFFFAOYSA-N
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Description

N,N-Dihexylurea is an organic compound belonging to the class of ureas It is characterized by the presence of two hexyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dihexylurea can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Another method involves the reaction of hexyl isocyanate with hexylamine, which also yields this compound.

Industrial Production Methods

Industrial production of this compound often employs the use of phosgene substitutes such as diphosgene or triphosgene to avoid the hazards associated with phosgene. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one or both hexyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dialkylurea derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Dihexylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

    Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dihexylurea exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of hexyl groups.

    N,N-Dimethylurea: Contains methyl groups instead of hexyl groups.

    N,N-Diethylurea: Contains ethyl groups instead of hexyl groups.

Uniqueness

N,N-Dihexylurea is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and potential applications compared to its shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous.

Properties

77464-08-5

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-dihexylurea

InChI

InChI=1S/C13H28N2O/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,16)

InChI Key

IMPHZBHLSYGMSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)N

Origin of Product

United States

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